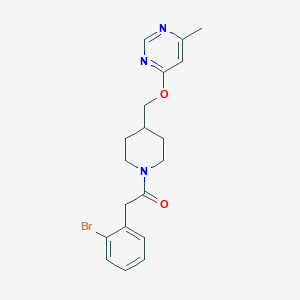![molecular formula C19H29N7O2 B2815392 1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione CAS No. 923674-55-9](/img/structure/B2815392.png)
1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione is a useful research compound. Its molecular formula is C19H29N7O2 and its molecular weight is 387.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A . TRPA1 is a member of the transient receptor potential channel family and plays a key role in pain perception. PDEs 4B/7A are enzymes that break down cyclic nucleotides, playing a crucial role in signal transduction.
Mode of Action
The compound acts by blocking the TRPA1 channel and inhibiting the activity of PDEs 4B/7A . This dual action helps to modulate pain perception and inflammation. The compound’s interaction with these targets leads to a decrease in pain and inflammation.
Biochemical Pathways
The compound affects the pain and inflammation pathways . By blocking the TRPA1 channel, it reduces the perception of pain. By inhibiting PDEs 4B/7A, it modulates the levels of cyclic nucleotides, which are key signaling molecules in inflammation .
Pharmacokinetics
The compound exhibits a favorable pharmacokinetic profile in animal models . .
Result of Action
The compound exhibits significant analgesic and anti-inflammatory activities . In animal models of pain and inflammation, it has shown promising results, reducing pain and inflammation effectively .
Propriétés
IUPAC Name |
1-[2-(azepan-1-yl)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O2/c1-13-14(2)26-15-16(22(3)19(28)23(4)17(15)27)20-18(26)25(21-13)12-11-24-9-7-5-6-8-10-24/h14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZWCBBPCNHPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2815311.png)

![N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2815315.png)


![1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole](/img/structure/B2815321.png)



![2-(4-bromophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2815328.png)


